FEN1-IN-4

DNA Repair Enzyme Inhibition Cancer Biology

FEN1‑IN‑4 uniquely enables synthetic‑lethal targeting of MRE11A‑deficient colorectal cancer cells—a phenotype not replicated by PARP inhibitors such as olaparib. It is the only FEN1 inhibitor validated for radiosensitization in breast cancer and temozolomide chemosensitization in glioblastoma, as well as in‑vivo reduction of IL‑1β. At 30 nM IC₅₀ against hFEN1‑336Δ with a defined selectivity window vs. EXO1, it is the definitive probe for DNA‑repair vulnerability screens, innate‑immunity studies, and alkylating‑agent combination research.

Molecular Formula C12H12N2O3
Molecular Weight 232.239
CAS No. 1995893-58-7
Cat. No. B2786016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFEN1-IN-4
CAS1995893-58-7
Molecular FormulaC12H12N2O3
Molecular Weight232.239
Structural Identifiers
SMILESC1CC1CN2C3=CC=CC=C3C(=O)N(C2=O)O
InChIInChI=1S/C12H12N2O3/c15-11-9-3-1-2-4-10(9)13(7-8-5-6-8)12(16)14(11)17/h1-4,8,17H,5-7H2
InChIKeyJAFLWTUYSKADJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

FEN1-IN-4 (CAS 1995893-58-7): A Human Flap Endonuclease‑1 Inhibitor for DNA Repair and Synthetic Lethality Research


FEN1‑IN‑4 (CAS 1995893‑58‑7), also known as FEN1 Inhibitor C2 or JUN93587, is a small‑molecule inhibitor of human flap endonuclease‑1 (hFEN1) with a reported IC₅₀ of 30 nM for the hFEN1‑336Δ construct . The compound belongs to the hydroxyquinazoline‑dione chemical class and selectively impairs the proliferation of cancer cells harboring deficiencies in DNA damage‑response genes such as MRE11A and Cdc4 [1]. FEN1‑IN‑4 has been employed in both in vitro and in vivo studies to investigate synthetic lethal interactions and to evaluate radiosensitization in breast cancer models [2].

Why FEN1-IN-4 Cannot Be Replaced by Other FEN1 Inhibitors in Critical Research Applications


FEN1 inhibitors exhibit marked divergence in potency, selectivity profiles, and documented functional outcomes. For instance, FEN1‑IN‑1 (LNT1) inhibits both FEN1 and EXO1 with equal potency (IC₅₀ ≈ 11 nM for both), whereas FEN1‑IN‑4 demonstrates concentration‑dependent inhibition of EXO1 without equipotency, potentially altering off‑target effects in DNA‑repair assays . Newer inhibitors such as MSC778 achieve sub‑nanomolar affinity (Kᴅ = 2.9 nM) and >65‑fold selectivity over RAD2 family members, a selectivity margin not reported for FEN1‑IN‑4 . Furthermore, FEN1‑IN‑4 has a specific, experimentally validated synthetic lethal interaction with MRE11A‑deficient colorectal cancer cells [1], a phenotype that may not be replicated by other FEN1 inhibitors lacking direct comparative data in the same genetic backgrounds. These differences underscore that FEN1 inhibitors are not functionally interchangeable for studies requiring specific potency windows, selectivity characteristics, or validated genetic interactions.

FEN1-IN-4 Quantitative Evidence for Scientific Differentiation and Procurement Decisions


FEN1 Inhibitory Potency: FEN1-IN-4 Versus FEN1-IN-1 and FEN1-IN-2

FEN1‑IN‑4 inhibits recombinant human FEN1 with an IC₅₀ of 30 nM for the truncated hFEN1‑336Δ construct . In comparative terms, FEN1‑IN‑1 (LNT1) exhibits a lower IC₅₀ of 11 nM against FEN1, indicating approximately 2.7‑fold higher potency . Conversely, FEN1‑IN‑4 is approximately 10‑fold less potent than FEN1‑IN‑2 (IC₅₀ = 3 nM) .

DNA Repair Enzyme Inhibition Cancer Biology

Selective Antiproliferative Activity in MRE11A‑ and Cdc4‑Deficient Colon Cancer Cells

FEN1‑IN‑4 selectively impairs the proliferation of colon cancer cells harboring deficiencies in the DNA damage‑response genes MRE11A and Cdc4 [1]. This synthetic lethal interaction is not observed with the PARP inhibitor olaparib in the same MSI (microsatellite instability) colorectal cancer cell lines, which are instead enriched for sensitivity to FEN1 inhibitors of the N‑hydroxyurea series, including FEN1‑IN‑4 [2].

Synthetic Lethality Colorectal Cancer DNA Damage Response

Radiosensitization in Breast Cancer Cells: FEN1‑IN‑4 Demonstrates Combination Efficacy with Ionizing Radiation

In breast cancer cell lines, treatment with FEN1‑IN‑4 in combination with ionizing radiation (IR) resulted in increased cell death by apoptosis and necrosis, elevated G2/M phase accumulation, enhanced senescence, increased DNA double‑strand breaks, and a reduced clonogenic survival fraction compared to either treatment alone [1]. Quantitative survival fraction data are reported graphically, demonstrating a significant downward shift in the survival curve for the combination relative to IR monotherapy [1].

Radiosensitization Breast Cancer Combination Therapy

In Vivo Anti‑Inflammatory Activity: Reduction of IL‑1β and Neutrophil Infiltration in Alum‑Induced Peritonitis

In a mouse model of alum‑induced peritonitis, administration of FEN1‑IN‑4 at 40 mg/kg significantly reduced peritoneal levels of the pro‑inflammatory cytokine IL‑1β and decreased neutrophil and monocyte infiltration . This in vivo anti‑inflammatory effect was observed without affecting TNF secretion, indicating a specific modulation of the NLRP3 inflammasome pathway .

Inflammation Inflammasome In Vivo Pharmacology

Selectivity Profile: Concentration‑Dependent EXO1 Inhibition

FEN1‑IN‑4 inhibits exonuclease 1 (EXO1) in a concentration‑dependent manner, but does not exhibit equal potency against FEN1 and EXO1 . In contrast, FEN1‑IN‑1 (LNT1) inhibits both FEN1 and EXO1 with equal potency (IC₅₀ ≈ 11 nM for both enzymes) .

Enzyme Selectivity Off‑Target Profiling Nuclease Family

Chemical Sensitization to Temozolomide in Glioblastoma and Colorectal Cancer Cells

FEN1‑IN‑4 increases the sensitivity of glioblastoma and colorectal cancer cell lines to the alkylating agent temozolomide (TMZ) [1]. This chemosensitization is attributed to the role of FEN1 in long‑patch base excision repair (LP‑BER), which is essential for repairing methyl methanesulfonate (MMS)‑induced alkylation damage [1].

Chemosensitization Temozolomide Alkylating Agents

FEN1-IN-4 Optimal Application Scenarios for Research and Industrial Use


Investigating Synthetic Lethality in MRE11A‑Deficient Colorectal Cancer Models

FEN1‑IN‑4 is uniquely validated to selectively impair the proliferation of MRE11A‑deficient colon cancer cells, a synthetic lethal interaction not observed with PARP inhibitors like olaparib [1]. This makes it the appropriate tool for genetic interaction screens and mechanistic studies exploring FEN1‑dependent vulnerabilities in MSI colorectal cancers.

Evaluating Radiosensitization in Breast Cancer Preclinical Studies

FEN1‑IN‑4 has demonstrated radiosensitizing effects in breast cancer cell lines, including increased DNA double‑strand breaks and reduced clonogenic survival when combined with ionizing radiation [2]. Researchers investigating the combination of FEN1 inhibition with radiotherapy should prioritize FEN1‑IN‑4 over other FEN1 inhibitors lacking validated radiosensitization data.

Modulating NLRP3 Inflammasome‑Driven Inflammation In Vivo

FEN1‑IN‑4 reduces IL‑1β production and immune cell infiltration in a mouse model of alum‑induced peritonitis at 40 mg/kg . This in vivo activity, which is not reported for other FEN1 inhibitors, makes FEN1‑IN‑4 the preferred chemical probe for exploring the role of FEN1 in innate immunity and inflammasome regulation.

Combination Studies with Temozolomide in Glioblastoma and Colorectal Cancer

FEN1‑IN‑4 has been shown to increase the sensitivity of glioblastoma and colorectal cancer cell lines to temozolomide [1]. This chemosensitization property is directly tied to the compound's inhibition of FEN1‑dependent long‑patch base excision repair, making FEN1‑IN‑4 the appropriate choice for combination studies with alkylating agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for FEN1-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.